molecular formula C19H21N5O3S2 B11253889 N-cyclohexyl-2-{[3-(4-methoxyphenyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl}acetamide

N-cyclohexyl-2-{[3-(4-methoxyphenyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl}acetamide

Cat. No.: B11253889
M. Wt: 431.5 g/mol
InChI Key: NKAQIPICSSKHAZ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-{[3-(4-methoxyphenyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of thiadiazolo-triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-{[3-(4-methoxyphenyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl}acetamide typically involves multi-step reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions could be employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-{[3-(4-methoxyphenyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines .

Scientific Research Applications

N-cyclohexyl-2-{[3-(4-methoxyphenyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-{[3-(4-methoxyphenyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation .

Properties

Molecular Formula

C19H21N5O3S2

Molecular Weight

431.5 g/mol

IUPAC Name

N-cyclohexyl-2-[[3-(4-methoxyphenyl)-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H21N5O3S2/c1-27-14-9-7-12(8-10-14)16-17(26)24-18(22-21-16)29-19(23-24)28-11-15(25)20-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,20,25)

InChI Key

NKAQIPICSSKHAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N(C2=O)N=C(S3)SCC(=O)NC4CCCCC4

Origin of Product

United States

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